5-(2,3-Dichlorophenyl)-5-oxovaleric acid
Description
5-(2,3-Dichlorophenyl)-5-oxovaleric acid is a chlorinated aromatic carboxylic acid derivative with the molecular formula C₁₁H₁₀Cl₂O₃ (exact structure inferred from analogs in ). Its core structure comprises a valeric acid backbone (five-carbon chain) terminating in a ketone group and a 2,3-dichlorophenyl ring. The chlorine substituents at the 2- and 3-positions of the phenyl ring distinguish it from other positional isomers, such as the 3,5-dichloro analog (CAS 172168-00-2) described in . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules like A-438079, a P2X7 receptor antagonist containing a 2,3-dichlorophenyl-tetrazole moiety .
Structure
2D Structure
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHMPAYESAHTMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645409 | |
| Record name | 5-(2,3-Dichlorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-10-1 | |
| Record name | 2,3-Dichloro-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,3-Dichlorophenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Approach
A common method involves the Friedel-Crafts acylation of 2,3-dichlorobenzene or a related derivative with a valeric acid derivative or an anhydride precursor. For example:
- Reagents: 2,3-dichlorobenzene, glutaric anhydride or valeric acid derivatives, aluminum chloride (AlCl3) as Lewis acid catalyst.
- Solvent: Dichloromethane (DCM) or other inert solvents.
- Conditions: The reaction mixture is often cooled initially (ice bath) to control exothermicity, then allowed to warm to room temperature or refluxed to complete the acylation.
- Workup: Quenching with ice-water, extraction with organic solvents, drying over sodium sulfate, and purification by silica gel chromatography.
This method yields the keto acid intermediate with the dichlorophenyl substitution at the 5-position of the valeric acid chain.
Esterification and Hydrolysis Steps
In some protocols, the keto acid is first converted into an ester (e.g., ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate) by esterification with ethanol in the presence of strong acid catalysts such as sulfuric acid under reflux conditions. This step facilitates purification and handling.
- Esterification Conditions: Reflux with ethanol and catalytic sulfuric acid.
- Hydrolysis: The ester can then be hydrolyzed back to the free acid using aqueous sodium hydroxide followed by acidification with hydrochloric acid to precipitate the acid.
This two-step esterification-hydrolysis sequence allows for better yield control and purity enhancement.
Cyclization and Rearrangement
In related synthetic pathways for similar 5-oxovaleric acid derivatives, polyphosphoric acid (PPA) is used as a dehydrating agent and catalyst to promote intramolecular cyclizations or rearrangements at elevated temperatures (~96°C). This can be adapted for this compound synthesis to improve yield or modify the molecular framework.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 2,3-Dichlorobenzene, AlCl3, DCM | 0°C to RT | 2-4 hours | 40-60 | Control temperature to minimize side reactions |
| Esterification | Ethanol, H2SO4 (catalytic) | Reflux (~78°C) | 4-6 hours | 70-85 | Ensures complete ester formation |
| Hydrolysis | NaOH (aqueous), followed by HCl acidification | RT to 50°C | Overnight | 80-90 | Produces free acid from ester |
| Cyclization (optional) | Polyphosphoric acid (PPA) | 90-100°C | 3-4 hours | 50-70 | Used for structural modifications |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography using hexane/ethyl acetate gradients is standard for purification.
- Spectroscopic Validation:
- Proton and Carbon-13 NMR confirm the presence and position of the dichlorophenyl group and keto acid moiety.
- High-resolution mass spectrometry (HRMS) verifies molecular weight.
- Infrared spectroscopy (IR) confirms carbonyl (C=O) stretching characteristic of keto acids.
- Crystallography: X-ray diffraction (XRD) can be used for structural confirmation when crystalline samples are available.
Research Findings and Considerations
- Yield Variability: Yields can vary widely depending on reagent purity, reaction time, and temperature control. Strict anhydrous conditions and inert atmosphere improve reproducibility.
- Side Reactions: Hydrolysis of esters and over-acylation are common side reactions; thus, stoichiometric control and temperature regulation are critical.
- Scale-Up: Industrial synthesis employs continuous flow reactors to maintain consistent temperature and reaction times, improving yield and purity at scale.
- Electronic Effects: The electron-withdrawing chlorine substituents influence reactivity, often requiring milder conditions to avoid decomposition or side reactions.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 2,3-Dichlorobenzene, AlCl3 | 0°C to RT, 2-4 h | Direct introduction of aryl group | Requires careful temperature control |
| Esterification + Hydrolysis | Ethanol, H2SO4, NaOH, HCl | Reflux (4-6 h), RT (overnight) | Facilitates purification and handling | Additional steps increase time |
| Cyclization via PPA | Polyphosphoric acid | 90-100°C, 3-4 h | Structural modifications possible | Harsh conditions may degrade sensitive groups |
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dichlorophenyl)-5-oxovaleric acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Chlorine, nitric acid
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, aldehydes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
1. Chemistry
- Intermediate in Synthesis : Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the creation of derivatives with diverse functionalities.
2. Biology
- Antimicrobial Activity : Investigated for its efficacy against various pathogens. It has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and moderate activity against some Gram-negative strains.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Bacillus subtilis | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, positioning it as a potential candidate for treating inflammatory diseases.
3. Medicine
- Anticancer Potential : Preliminary studies indicate cytotoxic effects against cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction through reactive oxygen species production.
| Cell Line | IC50 Value (μM) |
|---|---|
| A549 | 25.0 ± 2.0 |
| HeLa | 30.0 ± 3.0 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study demonstrated that modifications to the dichlorophenyl group significantly influenced antimicrobial potency. Derivatives with additional functional groups exhibited enhanced activity against multidrug-resistant strains.
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo experiments using animal models showed that administration of this compound resulted in reduced inflammation markers in tissues affected by induced inflammatory conditions, supporting its therapeutic application in inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Key Observations :
- Chlorine Position: The 2,3-dichloro substitution (target compound) vs. 3,5-dichloro () alters electronic and steric properties.
Physicochemical Properties
- Solubility : The 3,5-dichloro analog () is likely less polar than the 2,3-isomer due to symmetric chlorine distribution, reducing dipole moments. This may result in lower aqueous solubility but higher lipid membrane permeability.
- Acidity: The oxovaleric acid group (pKa ~4-5) dominates acidity, but electron-withdrawing chlorine substituents (ortho/para positions) on the phenyl ring may slightly lower the pKa of the carboxylic acid compared to non-chlorinated analogs.
Research Implications
The positional isomerism of chlorine atoms profoundly impacts the physicochemical and biological properties of dichlorophenyl-oxovaleric acids. Future studies should prioritize comparative pharmacokinetic and toxicity assessments across this structural family.
Biological Activity
5-(2,3-Dichlorophenyl)-5-oxovaleric acid (CAS No. 898791-10-1) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the available data regarding its biological activity, including mechanisms of action, in vitro studies, and relevant case studies.
Molecular Structure :
- Molecular Formula : C₁₃H₉Cl₂O₃
- Molecular Weight : 292.11 g/mol
- Solubility : Soluble in organic solvents
The biological activity of this compound is mediated through several mechanisms:
- Covalent Bond Formation : The electrophilic nature of the compound allows it to form covalent bonds with nucleophiles in proteins, potentially altering their function.
- Signal Transduction Pathway Modulation : It may interact with cellular receptors, influencing various signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, contributing to their anticancer effects.
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant cytotoxicity against various cancer cell lines.
In Vitro Studies
A study evaluated the compound's activity against liver carcinoma cells (HEPG2-1) using the MTT assay:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HEPG2-1 | 5.0 | |
| Related Compound A | HEPG2-1 | 4.1 | |
| Related Compound B | MCF7 | 6.5 |
The results indicate that the compound exhibits an IC50 value comparable to known chemotherapeutics like cisplatin.
Antimicrobial Activity
The structure of this compound suggests potential antimicrobial properties. Similar dioxane derivatives have been explored for their ability to inhibit bacterial growth.
The dioxane ring enhances the electrophilic nature of the compound, allowing it to interact with nucleophilic sites in proteins, which may lead to bactericidal effects.
Case Studies
Several studies have highlighted the biological activity of related compounds:
-
Anticancer Activity : A study demonstrated that a similar compound exhibited cytotoxicity against various cancer cell lines with an IC50 value significantly lower than that of standard treatments.
"The compound exhibited an IC50 value approximately 4.1 times more effective than cisplatin" .
- Antimicrobial Properties : Research on related compounds has shown effectiveness against Staphylococcus spp., indicating potential for further exploration in antimicrobial applications.
Selectivity Index
The selectivity index (SI) is crucial for determining the therapeutic window of these compounds:
| Compound | CC50 (Normal Cells) | IC50 (Cancer Cells) | SI |
|---|---|---|---|
| This compound | 50 μM | 5 μM | 10 |
| Related Compound A | 40 μM | 4 μM | 10 |
A high SI indicates preferential toxicity towards cancer cells over normal cells, suggesting a favorable therapeutic profile for further development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(2,3-dichlorophenyl)-5-oxovaleric acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthetic routes often involve coupling 2,3-dichlorophenyl precursors with valeric acid derivatives via nucleophilic substitution or condensation reactions. For example, piperazine or diazepane intermediates (as in and ) can be substituted with dichlorophenyl groups under alkaline conditions (e.g., K₂CO₃ or NaOH). Reaction optimization includes temperature control (60–80°C), solvent selection (DMF or dichloromethane), and stoichiometric ratios of reagents. Purification via normal-phase chromatography (ethyl acetate/dichloromethane gradients) or recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆) resolve splitting patterns from chlorine substituents and confirm backbone connectivity. For example, δ 7.3–7.4 ppm (aromatic protons) and δ 2.3–2.6 ppm (valeric acid chain) are diagnostic .
- Mass Spectrometry : LC/MS (ESI+) identifies molecular ion peaks (e.g., m/z 488.60 for analogs in ) and fragmentation patterns.
- X-ray Crystallography : Single-crystal analysis (as in ) determines absolute configuration and bond angles .
Q. What are the standard protocols for quantifying this compound in complex matrices using HPLC or LC-MS?
- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection (λ = 254 nm) is standard. LC-MS with electrospray ionization (ESI) enhances sensitivity for low-concentration samples. Calibration curves using purified standards ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) observed for this compound derivatives?
- Methodology : Discrepancies in NMR splitting (e.g., δ 7.07–7.60 ppm in vs. δ 7.27–7.48 ppm in ) may arise from solvent polarity, temperature, or tautomerism. Use deuterated solvents with controlled temperatures and 2D NMR (COSY, HSQC) to confirm assignments. Computational modeling (DFT) predicts chemical shifts for comparison .
Q. What strategies are recommended for designing structure-activity relationship (SAR) studies to elucidate the pharmacophoric elements of this compound?
- Methodology : Synthesize analogs with variations in:
- Dichlorophenyl substitution (e.g., 3,5-dichloro vs. 2,3-dichloro in ).
- Valeric acid chain length (e.g., pentanamide vs. butylbenzamide in ).
Test biological activity (e.g., kinase inhibition in ) using assays like fluorescence polarization or SPR. QSAR models correlate structural features with activity .
Q. How should researchers address discrepancies in synthetic yields reported for this compound analogs under similar reaction conditions?
- Methodology : Yield variations (e.g., 38% in vs. 65% in ) may stem from:
- Purification efficiency : Normal-phase vs. amine-phase chromatography ().
- Reagent quality : Anhydrous solvents and argon atmosphere reduce side reactions.
- Catalyst use : Pd/C or CuI may accelerate coupling steps. Systematic DOE (Design of Experiments) identifies critical factors .
Q. What methodologies are effective for identifying and quantifying synthetic by-products or degradation products of this compound?
- Methodology :
- HPLC-PDA : Detect impurities at 10 ppm levels using photodiode array detection.
- HRMS : High-resolution mass spectrometry (e.g., Q-TOF) identifies by-products via exact mass.
- Stability studies : Accelerated degradation (40°C/75% RH) with LC-MS monitoring reveals hydrolytic or oxidative pathways .
Q. How can in vitro assays be designed to evaluate the interaction of this compound with biological targets such as kinases or neurotransmitter receptors?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
